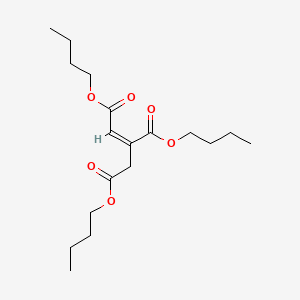

Tributyl prop-1-ene-1,2,3-tricarboxylate

CAS No.: 7568-58-3

Cat. No.: VC3965014

Molecular Formula: C18H30O6

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7568-58-3 |

|---|---|

| Molecular Formula | C18H30O6 |

| Molecular Weight | 342.4 g/mol |

| IUPAC Name | tributyl prop-1-ene-1,2,3-tricarboxylate |

| Standard InChI | InChI=1S/C18H30O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h13H,4-12,14H2,1-3H3 |

| Standard InChI Key | BANLNYYTSYHBAP-UHFFFAOYSA-N |

| Isomeric SMILES | CCCCOC(=O)C/C(=C/C(=O)OCCCC)/C(=O)OCCCC |

| SMILES | CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC |

| Canonical SMILES | CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC |

Introduction

Chemical Structure and Physicochemical Properties

Tributyl prop-1-ene-1,2,3-tricarboxylate features a central propene moiety () substituted with three carboxylate groups, each esterified with butanol. The ester groups confer hydrophobicity, while the unsaturated double bond introduces reactivity . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Density | ||

| Boiling Point | ||

| Flash Point | ||

| Solubility | Insoluble in water; soluble in organic solvents | |

| Vapour Pressure |

The compound exists as a colorless to pale yellow viscous liquid , with its stereochemistry (E/Z isomerism) influencing reactivity and biological activity .

Synthesis and Industrial Production

The synthesis of tributyl prop-1-ene-1,2,3-tricarboxylate involves acid-catalyzed esterification of aconitic acid with excess butanol:

Industrial processes optimize reaction conditions (e.g., temperature, catalyst concentration) to achieve yields exceeding 90% . Scalability challenges include managing exothermic reactions and minimizing byproducts like diesters. Post-synthesis purification involves distillation under reduced pressure () to isolate the product .

Industrial and Pharmaceutical Applications

Plasticizer in Polymer Industry

Tributyl prop-1-ene-1,2,3-tricarboxylate enhances the flexibility of polyvinyl chloride (PVC) by reducing intermolecular forces between polymer chains . Compared to phthalates, it offers lower volatility and improved compatibility with polar polymers.

Pharmaceutical Intermediates

Biological Activity and Toxicity

Mechanism of Aconitase Inhibition

Tributyl prop-1-ene-1,2,3-tricarboxylate competitively binds to aconitase’s active site, preventing the isomerization of citrate to isocitrate . This inhibition alters mitochondrial ATP production and has been studied in cancer cell models .

Acute Toxicity Data

| Exposure Route | Effect | Source |

|---|---|---|

| Skin Contact | Irritation (H315) | |

| Eye Contact | Serious irritation (H319) | |

| Inhalation | Respiratory irritation (H335) |

Environmental Impact and Regulatory Status

Environmental Persistence

The compound’s logP value of 6.50 indicates high lipophilicity, leading to bioaccumulation in aquatic organisms. Hydrolysis half-lives exceed 100 days in neutral water, necessitating stringent disposal protocols .

Comparison with Analogous Esters

| Compound | Ester Groups | Applications | Toxicity Profile |

|---|---|---|---|

| Tributyl citrate | Citric acid | Food-grade plasticizer | Low oral toxicity |

| Diethyl phthalate | Phthalic acid | Cosmetics, adhesives | Endocrine disruptor |

| Tributyl aconitate | Aconitic acid | PVC plasticizer, pharma impurity | Moderate dermal irritation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume